molecular formula C13H9NO3 B131300 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-09-4

4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B131300
CAS RN: 60287-09-4
M. Wt: 227.21 g/mol
InChI Key: UGUUPUTWIBQGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one” is a chemical compound that belongs to the class of organic compounds known as dibenzoxazepines . These are aromatic compounds containing two benzene rings fused to one oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of “4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one” and its isomers has been reported in the literature . The synthesis starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction is promoted by base, specifically K3PO4 or K2CO3 . The yields of the corresponding heterocycles are reported to be good to excellent .


Molecular Structure Analysis

The molecular structure of “4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one” is characterized by the presence of two benzene rings fused to an oxazepine ring . The mass spectra of the compound and its isomers have been determined, and the fragmentation patterns of the isomers were found to be similar, with the exception of the 7-hydroxy-derivative .

properties

IUPAC Name

10-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-10-6-3-4-8-12(10)17-11-7-2-1-5-9(11)14-13(8)16/h1-7,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUPUTWIBQGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484489
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one

CAS RN

60287-09-4
Record name 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.